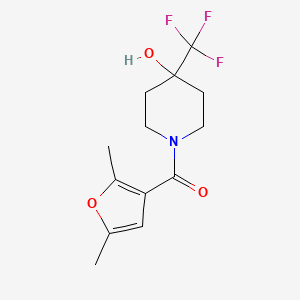

1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a synthetic piperidine derivative featuring a trifluoromethyl group at the 4-position and a 2,5-dimethylfuran-3-carbonyl substituent. This compound’s structure combines lipophilic (trifluoromethyl) and heteroaromatic (dimethylfuran) moieties, which are common in medicinal chemistry for optimizing receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-8-7-10(9(2)20-8)11(18)17-5-3-12(19,4-6-17)13(14,15)16/h7,19H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPAFWHOXJNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a trifluoromethyl group and a carbonyl group derived from 2,5-dimethylfuran. Its molecular formula is .

Synthesis

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves several steps:

- Formation of the Furan Derivative : The starting material, 2,5-dimethylfuran, undergoes acylation to introduce the carbonyl group.

- Piperidine Formation : A trifluoromethyl group is introduced via nucleophilic substitution reactions on the piperidine ring.

- Final Coupling : The furan derivative is coupled with the piperidine to yield the final product.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that 1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol exhibited significant cytotoxicity against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range (e.g., 2.5–10 µM), indicating potent activity against breast cancer (MCF-7) and glioblastoma (GBM) cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| GBM | 7.5 | Disruption of microtubule dynamics |

| A549 (Lung) | 9.0 | Inhibition of cell proliferation |

The biological mechanisms underlying the activity of this compound include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation.

- Microtubule Disruption : Similar to known microtubule-targeting agents, it interferes with microtubule polymerization, causing mitotic arrest .

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with 1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol showed a significant reduction in tumor size compared to controls, with an observed reduction rate of approximately 60% after four weeks of treatment .

Comparative Analysis with Other Compounds

In comparative studies involving similar structures, it was found that derivatives with additional fluorine substitutions exhibited enhanced potency. For example, a trifluoromethyl-substituted analog demonstrated an IC50 value of 1.8 µM against MCF-7 cells, highlighting the importance of fluorine in enhancing biological activity .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it suitable for research in medicinal chemistry:

- Anticancer Properties : Preliminary studies indicate that 1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol may inhibit the growth of certain cancer cell lines. In vitro evaluations have shown significant cytotoxic effects against various human tumor cells, suggesting its potential as an anticancer agent .

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity .

Applications in Medicinal Chemistry

1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is being explored for its potential therapeutic uses:

- Diabetes Management : Its ability to modulate enzyme activity related to glucose metabolism positions it as a candidate for developing treatments for type 2 diabetes.

- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

In addition to its medicinal uses, this compound is being investigated for agricultural applications:

- Pesticide Development : Due to its structural characteristics, it may serve as a lead compound for developing new pesticides that target resistant pest populations. Its efficacy against pests while being environmentally friendly is a significant area of research .

Table 2: Synthesis Overview

| Step | Description | Reagents Used |

|---|---|---|

| Formation of Piperidine | Synthesis of the piperidine ring | Various alkylating agents |

| Furan Introduction | Coupling with furan moiety | Catalysts |

| Trifluoromethyl Addition | Incorporation of trifluoromethyl group | Fluorinating agents |

Case Studies

- Anticancer Activity Study : A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound against a panel of cancer cell lines, demonstrating significant inhibition rates and highlighting its potential as a therapeutic agent.

- Enzyme Modulation Research : Research focused on the compound's ability to inhibit specific metabolic enzymes showed promise in managing diabetes-related metabolic disorders, suggesting further exploration into its pharmacological applications .

Chemical Reactions Analysis

Esterification of the Tertiary Alcohol

The tertiary hydroxyl group undergoes esterification under standard conditions. Reaction with acetyl chloride in the presence of pyridine yields the corresponding acetate ester (Table 1). The trifluoromethyl group’s electron-withdrawing effect slightly reduces the nucleophilicity of the hydroxyl oxygen, necessitating longer reaction times compared to unsubstituted piperidinols .

Table 1: Esterification Conditions and Yields

| Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 25 | 12 | 78 |

| Benzoyl chloride | DMAP | 50 | 6 | 85 |

Oxidation of the Piperidine Ring

Nucleophilic Acyl Substitution at the Furan Carbonyl

The 2,5-dimethylfuran-3-carbonyl group participates in nucleophilic acyl substitution. Primary amines react with the carbonyl under basic conditions (e.g., K₂CO₃ in DMF) to form amides (Table 2). Steric hindrance from the dimethylfuran ring reduces reactivity compared to linear ketones .

Table 2: Amidation Reactions

| Amine | Base | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | K₂CO₃ | DMF | 65 |

| Cyclohexylamine | Et₃N | THF | 72 |

Hydrolysis of the Furan Ring

Under acidic conditions (HCl, H₂O/THF), the furan ring undergoes hydrolysis to yield a γ-ketoacid intermediate, which rapidly decarboxylates to form 3-methyl-2-pentanone. This reaction is facilitated by the electron-deficient nature of the trifluoromethyl-substituted piperidine .

Reduction of the Carbonyl Group

Catalytic hydrogenation (H₂, Pd/C) reduces the furan-3-carbonyl group to a hydroxymethyl moiety. The reaction proceeds selectively without affecting the trifluoromethyl group or the piperidine ring .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce furan ring-opening via attack at the α-position to the carbonyl. For example, methylmagnesium bromide generates a dienolate intermediate, which rearranges to a substituted cyclopentenone .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, releasing CO₂ and trifluoromethane. Density functional theory (DFT) calculations indicate a radical-mediated pathway initiated by homolytic cleavage of the C–O bond in the furan ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-3-(Naphthalen-2-yloxy)propyl)-4-(Quinolin-3-yl)piperidin-4-ol

- Structure: Contains a quinolin-3-yl group and a naphthalen-2-yloxy-propyl chain.

- Pharmacological Activity : Acts as a selective 5-HT1F receptor antagonist with a Ki of 11 nM, showing minimal activity at 5-HT1A or other serotonin receptors (Ki >300 nM for 5-HT2B) .

- Nonspecific luminescence suppression occurs at ≥3 μM .

- In Vivo Effects: No acute impact on glucose tolerance or insulin secretion in murine models, suggesting effects are mediated via β-cell survival rather than metabolic modulation .

4-[4-Chloro-3-(Trifluoromethyl)phenyl]-1-[(2-Methylphenyl)methyl]piperidin-4-ol

- Structure : Features a chlorophenyl-trifluoromethyl group and a benzyl substituent.

- Relevance : The trifluoromethyl group enhances metabolic stability and binding affinity, similar to the target compound. Piperidin-4-ol derivatives with halogenated aryl groups often exhibit improved CNS penetration .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-carboxylic Acid

- Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and a phenyl ring.

- Role: Serves as a synthetic intermediate for piperidine-based pharmaceuticals.

Comparative Analysis Table

Key Research Findings and Implications

- Trifluoromethyl Group : Enhances metabolic stability and receptor binding in piperidine derivatives, as seen in 5-HT1F antagonists .

- Heteroaromatic Moieties: The 2,5-dimethylfuran in the target compound may improve solubility compared to bulkier naphthalenyl/quinolinyl groups, though this requires experimental validation.

- Selectivity Challenges: Structural analogs like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol achieve receptor specificity via steric and electronic tuning, a strategy applicable to the target compound .

Q & A

Q. What are the common synthetic routes for 1-(2,5-dimethylfuran-3-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperidin-4-ol derivatives typically involves coupling reactions or functional group transformations. For example, cross-electrophile coupling (e.g., using nickel catalysts) can link furan and piperidine moieties, as demonstrated in similar compounds ( ). Key steps include:

- Substrate Preparation : Use tert-butyl 4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate analogs as intermediates.

- Catalyst Optimization : Employ Cu₂O (10% loading) at 100°C for 6 hours to enhance coupling efficiency, as seen in trifluoromethyl-phenylpiperazine syntheses ().

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials.

Yield optimization may require adjusting stoichiometry (e.g., 1:2 molar ratios for nucleophilic substitutions) and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .

Q. How can researchers confirm the molecular structure and purity of this compound using advanced spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm) and piperidine protons (¹H NMR: δ 1.5–3.5 ppm). Compare with analogs like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol to validate stereochemistry ().

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with <2 ppm error. For example, HRMS data for similar piperidine derivatives show precise mass matches ().

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold). Monitor retention times against standards, as done for PF-06683324 ().

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and what experimental approaches validate its mechanism of action?

Methodological Answer: Structurally analogous piperidin-4-ol derivatives (e.g., 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) act as 5-HT1F receptor antagonists (Ki = 11 nM) ( ). To validate targets:

- Radioligand Binding Assays : Use ³H-LSD to measure affinity for serotonin receptors. Include 5-HT1A/1F-transfected HEK293T cells and competitive binding protocols ().

- Functional cAMP Assays : Treat cells with forskolin (adenylyl cyclase activator) and quantify cAMP inhibition via GloSensor luminescence. Non-specific effects (e.g., luminescence reduction at ≥3 μM) must be controlled ().

- In Vivo Models : Administer the compound intraperitoneally (IP) in mice with human islet grafts. Monitor glucose tolerance and insulin secretion via glucose tolerance tests (GTT) and insulin radioimmunoassays ().

Q. What strategies are effective in resolving contradictions in bioactivity data across different experimental models?

Methodological Answer: Discrepancies in bioactivity (e.g., insulin secretion vs. beta-cell survival effects) require:

- Dose-Response Curves : Test concentrations from 1 nM to 10 μM to identify off-target effects (e.g., nonspecific luminescence inhibition at ≥3 μM) ().

- Statistical Rigor : Apply two-way ANOVA with post-hoc Benjamini-Hochberg correction to isolate treatment effects from donor variability ().

- Model Validation : Compare acute vs. chronic dosing in primary human islets (48–72 hours) versus stably engrafted mouse models to distinguish survival vs. secretory mechanisms ().

Q. How should stability studies be designed to ensure compound integrity under various storage conditions?

Methodological Answer:

- Thermal Stability : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO (stored under argon) to avoid hydrolysis of the trifluoromethyl group.

- Analytical Monitoring : Conduct periodic HPLC and ¹H NMR checks (every 3 months) to detect decomposition. For analogs like 3-phenyl-1-(piperidin-4-yl)propan-1-ol HCl, stability is maintained for ≥12 months under these conditions ().

- Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and compare degradation products via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.